Regiochemical Differentiation: 5-Triflyl Substitution Pattern vs. 3-Arylsulfonyl Quinoline mGluR Ligand Series
The target compound features a trifluoromethylsulfonyl (SO₂CF₃) group directly attached at the quinoline C5 position. In contrast, the dominant patent estate covering sulfonyl-quinoline CNS ligands (US 8,063,220, Richter Gedeon) is explicitly directed to 3-arylsulfonyl-quinoline derivatives in which the sulfonyl group is at C3 and bridged through an aromatic ring (Ar₁–SO₂–) [1]. The patent's generic formula (I) defines sulfonyl attachment exclusively at the 3-position [1]. This compound — with direct SO₂CF₃ at C5 rather than Ar–SO₂ at C3 — is structurally outside the exemplified and claimed scope of this key blocking patent, providing a differentiated freedom-to-operate profile for CNS or non-CNS applications of 5-sulfonyl quinolines.
| Evidence Dimension | Sulfonyl group position and attachment mode on quinoline core |
|---|---|
| Target Compound Data | SO₂CF₃ directly at C5 position; no aryl linker between sulfonyl and quinoline |
| Comparator Or Baseline | Richter Gedeon mGluR patent series (US 8,063,220): Ar₁–SO₂ exclusively at C3 position; exemplified compounds all bear 3-arylsulfonyl substitution with diverse aryl groups (e.g., 4-methyl-benzenesulfonyl, 3,4-dichloro-benzenesulfonyl) |
| Quantified Difference | Qualitative structural divergence: C5-direct-SO₂CF₃ vs. C3-Ar-SO₂; zero overlap with exemplified patent compounds |
| Conditions | Patent scope analysis based on US 8,063,220 claims and exemplified compounds (see columns 5–8 of the patent specification) |
Why This Matters
This regiochemical divergence places the compound in unencumbered chemical space distinct from the heavily patented 3-sulfonyl quinoline mGluR ligand series, reducing IP risk in drug discovery programs targeting neurological or oncological indications.
- [1] Keseru, G. M., et al. (2011). Sulfonyl-quinoline derivatives. U.S. Patent No. 8,063,220. Richter Gedeon Nyrt. Claim 1 defines compounds of formula (I) with Ar₁–SO₂ substitution at C3. Exemplified compounds (columns 5–8) all bear 3-arylsulfonyl groups; no 5-SO₂CF₃ derivatives are disclosed. View Source
